tert-Butyl 4-bromo-3-oxobutanoate
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Overview
Description
tert-Butyl 4-bromo-3-oxobutanoate is an organic compound with the molecular formula C₈H₁₃BrO₃. It is a brominated ester that is commonly used in organic synthesis due to its reactivity and versatility. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-bromo-3-oxobutanoate can be synthesized through several methods. One common approach involves the bromination of tert-butyl acetoacetate. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-3-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of new esters, amides, or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
tert-Butyl 4-bromo-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetoacetate: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
tert-Butyl bromoacetate: Contains a bromine atom but differs in the position of the carbonyl group, leading to different reactivity and applications.
tert-Butyl 3-oxobutanoate: Similar structure but without the bromine atom, used in different synthetic applications.
Uniqueness
tert-Butyl 4-bromo-3-oxobutanoate is unique due to its combination of a bromine atom and a carbonyl group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of a wide range of chemical compounds .
Properties
CAS No. |
74530-57-7 |
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Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
tert-butyl 4-bromo-3-oxobutanoate |
InChI |
InChI=1S/C8H13BrO3/c1-8(2,3)12-7(11)4-6(10)5-9/h4-5H2,1-3H3 |
InChI Key |
ZDJPNMVEZZVIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CBr |
Origin of Product |
United States |
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